CL-387785

Vue d'ensemble

Description

Applications De Recherche Scientifique

CL-387785 has several scientific research applications, including:

Cancer Research: It is used to study the inhibition of EGFR in cancer cells, particularly in non-small cell lung cancer.

Cell Signaling Studies: Researchers use this compound to investigate the role of EGFR in cell signaling pathways.

Drug Resistance Studies: It is used to study mechanisms of resistance to EGFR inhibitors and to develop strategies to overcome resistance.

Mécanisme D'action

Target of Action

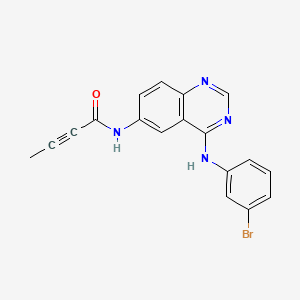

CL-387785, also known as EKI-785 or N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and differentiation . It plays a crucial role in the progression of various types of cancers, including non-small cell lung cancer .

Mode of Action

This compound acts as an irreversible inhibitor of EGFR . It inhibits EGFR kinase activity and blocks EGF-stimulated autophosphorylation of tyrosine residues in the EGFR . This compound covalently binds to the EGFR, thereby blocking EGF-mediated growth in cells .

Biochemical Pathways

The inhibition of EGFR by this compound affects multiple downstream signaling pathways involved in cell proliferation and survival . For instance, it can inhibit the proliferation of cells expressing EGFR or c-ErbB2 . Moreover, this compound has been shown to overcome resistance caused by the T790M mutation in EGFR, which is often associated with resistance to other EGFR inhibitors .

Result of Action

This compound has been shown to suppress cell proliferation in a concentration- and time-dependent manner . It promotes apoptosis (programmed cell death) and reduces cell migration . In non-small cell lung cancer cells, this compound has been shown to suppress invasion and metastasis . Furthermore, it has been found to exhibit a radiosensitizing effect, enhancing the effectiveness of radiation therapy .

Analyse Biochimique

Biochemical Properties

CL-387,785 interacts with the EGFR, a protein that is often overexpressed in various types of cancer cells . It inhibits EGFR kinase activity as well as EGF-stimulated autophosphorylation of tyrosine residues in the EGFR . This interaction is irreversible, meaning that once CL-387,785 binds to the EGFR, it permanently deactivates the receptor .

Cellular Effects

In cellular processes, CL-387,785 has been shown to block EGF-mediated growth in A431 cells . It inhibits the proliferation of cells that overexpress EGFR or c-ErbB2 by covalently binding to the EGFR . This leads to a decrease in cell proliferation and an increase in apoptosis, or programmed cell death .

Molecular Mechanism

At the molecular level, CL-387,785 exerts its effects by binding covalently to the ATP-binding pocket of the EGFR, thereby inhibiting the receptor’s kinase activity . This prevents the EGFR from activating downstream signaling pathways that promote cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CL-387,785 have been observed over time. The compound has been shown to inhibit cell proliferation in a concentration- and time-dependent manner . Over time, cells treated with CL-387,785 show a decrease in proliferation and an increase in apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of CL-387,785 vary with different dosages . At high doses, the compound has been shown to profoundly block the growth of tumors that overexpress EGFR

Metabolic Pathways

Given its role as an EGFR inhibitor, it likely interacts with enzymes and cofactors involved in the EGFR signaling pathway .

Transport and Distribution

Given its role as an EGFR inhibitor, it likely interacts with transporters or binding proteins that are involved in the EGFR signaling pathway .

Subcellular Localization

Given its role as an EGFR inhibitor, it likely localizes to the cell membrane where the EGFR is located

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du CL-387785 implique plusieurs étapes, commençant par la préparation du noyau de quinazoline. Les étapes clés comprennent :

Formation du noyau de quinazoline : Cela implique la réaction du 2-aminobenzonitrile avec la formamide pour former le cycle quinazoline.

Bromination : Le noyau de quinazoline est ensuite bromé en utilisant du brome pour introduire l'atome de brome à la position souhaitée.

Réaction de couplage : La quinazoline bromée est couplée à la 3-bromoaniline pour former le produit souhaité.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Les considérations clés incluent :

Température et temps de réaction : Optimiser ces paramètres pour obtenir un rendement maximal.

Purification : Utiliser des techniques telles que la recristallisation et la chromatographie pour obtenir du this compound pur.

Analyse Des Réactions Chimiques

Types de réactions

Le CL-387785 subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : L'atome de brome dans le composé peut être substitué par d'autres groupes fonctionnels.

Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines et les thiols.

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés du this compound avec différents groupes fonctionnels .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Recherche sur le cancer : Il est utilisé pour étudier l'inhibition de l'EGFR dans les cellules cancéreuses, en particulier dans le cancer du poumon non à petites cellules.

Études de signalisation cellulaire : Les chercheurs utilisent le this compound pour étudier le rôle de l'EGFR dans les voies de signalisation cellulaire.

Études de résistance aux médicaments : Il est utilisé pour étudier les mécanismes de résistance aux inhibiteurs de l'EGFR et pour développer des stratégies pour surmonter la résistance.

Mécanisme d'action

Le this compound exerce ses effets en inhibant de manière irréversible l'activité kinase du récepteur du facteur de croissance épidermique. Il se lie de manière covalente au récepteur, empêchant son autophosphorylation et l'activation subséquente des voies de signalisation en aval. Cette inhibition entraîne une réduction de la prolifération cellulaire et une augmentation de l'apoptose dans les cellules qui surexpriment l'EGFR .

Comparaison Avec Des Composés Similaires

Le CL-387785 est unique par rapport aux autres inhibiteurs de l'EGFR en raison de son mécanisme de liaison irréversible. Des composés similaires comprennent :

Gefitinib : Un inhibiteur de l'EGFR réversible.

Erlotinib : Un autre inhibiteur de l'EGFR réversible.

Conclusion

Le this compound est un composé précieux dans la recherche scientifique, en particulier dans l'étude de l'inhibition de l'EGFR et la recherche sur le cancer. Son mécanisme de liaison irréversible unique le distingue des autres inhibiteurs de l'EGFR, ce qui en fait un outil crucial pour comprendre et surmonter la résistance aux médicaments en chimiothérapie anticancéreuse.

Propriétés

IUPAC Name |

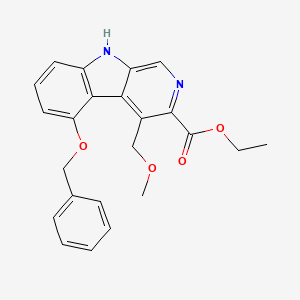

N-[4-(3-bromoanilino)quinazolin-6-yl]but-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN4O/c1-2-4-17(24)22-14-7-8-16-15(10-14)18(21-11-20-16)23-13-6-3-5-12(19)9-13/h3,5-11H,1H3,(H,22,24)(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYYWOYVBXILOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401236539 | |

| Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194423-06-8 | |

| Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194423-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CL-387785 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194423068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CL-387785 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4W27J1Z8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: CL-387,785 is an irreversible inhibitor of the EGFR tyrosine kinase. [] It binds to the ATP-binding site of EGFR and forms a covalent bond with Cys 773, leading to irreversible inhibition of EGFR tyrosine kinase activity. []

ANone: CL-387,785 binding to EGFR leads to the inhibition of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. [, , ] This inhibition results in decreased cell proliferation, increased apoptosis, and reduced tumor growth. [, , , , , ]

ANone: The provided research papers primarily focus on the biological activity of CL-387,785 and do not provide specific details on its material compatibility or stability under various conditions.

ANone: CL-387,785 functions as an enzyme inhibitor and does not display inherent catalytic properties. Its primary mechanism of action involves binding to and blocking the activity of the EGFR tyrosine kinase.

ANone: Molecular modeling has been used to study the interaction of CL-387,785 with EGFR. [, ] These studies provided insights into the binding mode of CL-387,785 and its ability to overcome the resistance conferred by the T790M mutation.

ANone: While the provided papers don't delve into specific structural modifications of CL-387,785, they do highlight the impact of EGFR mutations on its efficacy. [, , ] For instance, the T790M mutation in EGFR reduces the sensitivity to reversible EGFR inhibitors but not CL-387,785. [, ] Additionally, research on similar quinazoline derivatives suggests that modifications with biarylamino groups at the 4-position can negatively impact autophagic clearance. []

ANone: The provided research papers focus on the biological activity of CL-387,785 and do not provide detailed information on its stability under various conditions or specific formulation strategies.

ANone: The provided research articles primarily focus on the preclinical investigation of CL-387,785 and do not cover details regarding specific SHE regulations or compliance requirements.

ANone: While not extensively detailed, some studies suggest that the route of administration can affect the bioavailability of CL-387,785. [] Oral administration may lead to lower bioavailability compared to intraperitoneal administration, potentially due to factors like first-pass metabolism.

ANone: CL-387,785 demonstrates a clear relationship between its pharmacodynamic and in vivo effects. Inhibition of EGFR phosphorylation and downstream signaling correlates with reduced tumor growth and increased apoptosis in preclinical models. [, , , , ]

ANone: CL-387,785 has shown efficacy in various in vitro and in vivo models of EGFR-mutant cancers. These include cell lines such as H1975, HCC827, and PC-9, as well as xenograft models of lung adenocarcinoma. [, , , , , , , ]

ANone: CL-387,785 treatment leads to cell cycle arrest primarily at the G0/G1 phase in various cancer cell lines. [, , ] Furthermore, it induces apoptosis in these cells, as evidenced by increased PARP cleavage and Annexin V staining. [, , ]

ANone: While CL-387,785 can overcome the T790M-mediated resistance seen with reversible EGFR TKIs, research has identified novel EGFR mutations, such as L718Q, L844V, and C797S, which can confer resistance to CL-387,785. [, ] Additionally, other resistance mechanisms include MET amplification and activation of alternative signaling pathways like HGF/MET. [, ]

ANone: The provided research papers primarily focus on the preclinical investigation of CL-387,785 and do not contain comprehensive data regarding its toxicity profile in humans.

ANone: The provided research papers do not provide information about drug delivery, biomarkers, analytical methods, environmental impact, dissolution/solubility, analytical method validation, quality control, immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, or cross-disciplinary applications for CL-387,785.

ANone: Intriguingly, research indicates that CL-387,785 might have potential in Alzheimer's disease treatment. [, ] It was found that CL-387,785 can modulate autophagy, a cellular process implicated in AD pathogenesis, and improve cognitive function in a mouse model of AD. This highlights the potential for cross-disciplinary applications of this EGFR inhibitor.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate](/img/structure/B1684389.png)

![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)

![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)

![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)

![Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-](/img/structure/B1684407.png)

![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)